molecular formula C20H34O4 B012941 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene CAS No. 25155-25-3

1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene

Cat. No.: B012941
CAS No.: 25155-25-3
M. Wt: 338.5 g/mol
InChI Key: GWQOYRSARAWVTC-UHFFFAOYSA-N
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Description

1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene (CAS: 2212-81-9) is a symmetrical aromatic peroxide characterized by two tert-butylperoxy-substituted isopropyl groups at the para positions of a benzene ring. Its molecular formula is C₂₀H₃₄O₄, with a molecular weight of 338.488 g/mol . The tert-butylperoxy groups confer thermal stability and controlled reactivity, making the compound a critical agent in industrial applications, particularly as a cross-linking agent in polymer chemistry and as a stabilizer against oxidative degradation . Its structure (SMILES: CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C) ensures symmetrical peroxide functionality, enabling efficient radical generation upon thermal decomposition .

Properties

IUPAC Name

1,4-bis(2-tert-butylperoxypropan-2-yl)benzene
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InChI

InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-11-13-16(14-12-15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3
Source PubChem
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InChI Key

GWQOYRSARAWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H34O4
Source PubChem
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DSSTOX Substance ID

DTXSID60881110
Record name 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene
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Molecular Weight

338.5 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Other Solid
Record name Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Vapor Pressure

0.0000171 [mmHg]
Record name 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene
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CAS No.

2781-00-2, 25155-25-3
Record name 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide]
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Record name 1,4-Bis(alpha-(t-butyldioxy)isopropyl)benzene
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Record name Peroxide, 1,1'-[1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Record name Peroxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl)
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Record name 1,4-Bis(1-tert-butyldioxy-1-methylethyl)benzene
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Record name Di-tert-butyl α,α,α',α'-tetramethyl-(p-phenylenedimethylene) diperoxide
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Record name [1,3(or 1,4)-phenylenebis(1-methylethylidene)]bis[tert-butyl] peroxide
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Record name 1,4-BIS(1-TERT-BUTYLDIOXY-1-METHYLETHYL)BENZENE
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Record name 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE
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Melting Point

79 °C
Record name 1,4-BIS(ALPHA-(T-BUTYLDIOXY)ISOPROPYL)BENZENE
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Preparation Methods

Reaction Mechanism and Conditions

The most efficient method for synthesizing 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene involves a single-step condensation reaction between tert-butyl hydroperoxide (TBHP) and 2-isopropyl benzene alcohol in the presence of an acidic catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-isopropyl benzene alcohol reacts with TBHP under controlled acidic conditions. Key parameters include:

  • Catalyst System : Sodium perchlorate (NaClO₄) and sulfuric acid (H₂SO₄, 70% concentration) are used synergistically to accelerate the reaction while minimizing side reactions such as premature decomposition of peroxides.

  • Temperature Control : Maintaining the water bath temperature between 30–55°C ensures optimal reaction kinetics without thermal degradation of TBHP.

  • Stoichiometric Ratios : A mass ratio of 3:2:1:0.12–0.17 for TBHP, 2-isopropyl benzene alcohol, H₂SO₄, and NaClO₄, respectively, maximizes yield.

Workup and Purification

Post-reaction, the mixture is quenched with desalinated water (7:5 mass ratio of H₂SO₄ to water) to terminate the reaction. The organic phase is separated, washed sequentially with water and alkaline solutions (e.g., 30% NaOH), and dried to achieve a final product purity exceeding 95%. This method’s advantages include:

  • High Yield : Up to 95% yield under optimized conditions.

  • Environmental Sustainability : Waste liquids from the reaction can be recycled for peroxidation and tert-butylation processes.

Table 1: Single-Step Synthesis Parameters

ParameterValue/Range
TBHP:Alcohol:H₂SO₄:NaClO₄3:2:1:0.12–0.17 (mass ratio)
Reaction Temperature30–55°C
Reaction Time30–50 minutes
Yield≥95%
Purity>95%

Isomer-Specific Synthesis via Oxidative Catalysis

Dual Catalyst System

An alternative approach employs a strong oxidizing catalyst (e.g., transition metal oxides) alongside sulfuric acid to favor the formation of the 1,4-isomer over the 1,3-isomer. This method involves:

  • Reactants : TBHP (68% concentration) and diisopropyl alcohol.

  • Catalysts : Sodium carbonate (Na₂CO₃) and sodium sulfate (Na₂SO₄) for initial purification, followed by a strong oxidizing catalyst (undisclosed in public literature) to enhance isomer selectivity.

Challenges in Isomer Separation

Despite high conversion rates, this method produces a mixture of 1,3- and 1,4-isomers, necessitating additional purification steps such as fractional crystallization or chromatography. Industrial applications often tolerate the mixture, but laboratory-scale synthesis requires precise isomer separation.

Table 2: Oxidative Catalysis Method Parameters

ParameterValue/Range
TBHP:Diisopropyl Alcohol2:1 (mass ratio)
Reaction Temperature50°C
Reaction Time1 hour
Isomer Ratio (1,4:1,3)~3:1 (unoptimized)

Comparative Analysis of Historical Methods

Condensation with Pre-Synthesized Intermediates

Early methods relied on pre-forming 2-(hydroxyisopropyl)benzene (DCBL) via oxidation of diisopropylbenzene, followed by condensation with TBHP. While effective, this two-step process suffers from:

  • Low Atom Economy : Excessive TBHP consumption (4 moles per mole of product).

  • Side Reactions : Thermal decomposition of peroxides at elevated temperatures (>60°C).

Alkene Addition Route

This method involves reacting TBHP with diisopropenylbenzene in the presence of HCl or α,α'-dichloro-diisopropylbenzene. However, it requires high-purity TBHP (≥98%) and specialized equipment for handling corrosive HCl gas, making it economically unviable.

Industrial-Scale Optimization Strategies

Catalyst Recycling

Recent advances focus on recovering NaClO₄ and H₂SO₄ from reaction waste streams. For example, neutralization of spent acid with Na₂CO₃ generates reusable sodium sulfate, reducing raw material costs by ~15% .

Chemical Reactions Analysis

Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] undergoes various chemical reactions, primarily involving oxidation and polymerization. It acts as an initiator in polymerization reactions, where it decomposes to form free radicals that initiate the polymerization process. Common reagents used in these reactions include sulfuric acid and tert-butyl hydroperoxide. The major products formed from these reactions are polymers used in industrial applications .

Scientific Research Applications

Scientific Research Applications

  • Polymerization Initiation
    • Mechanism of Action : The compound decomposes to form free radicals that react with monomers to initiate polymer chains. This process is crucial in the production of various polymers used in consumer products such as:
      • Wire and cable insulation
      • Pipes and hoses
      • Shoe soles
    The initiation process typically involves the following steps:
    • Decomposition of the peroxide bond.
    • Formation of free radicals.
    • Reaction with monomers to form long-chain polymers.
  • Environmental Impact Studies
    • Research has been conducted to evaluate the environmental implications of using peroxides like 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene in industrial processes. Studies focus on:
      • Degradation pathways of the compound.
      • Potential toxicity and ecological effects.
      • Regulatory compliance for safe usage in manufacturing.
  • Comparative Studies with Other Peroxides
    • This compound is often compared with other peroxide initiators such as tert-butyl hydroperoxide and di-tert-butyl peroxide. Key differences include:
      • Stability : this compound exhibits greater stability under certain conditions.
      • Polymer Quality : It can produce polymers with specific properties that may be advantageous for certain applications.
  • Case Study: Polymer Production
    • A study demonstrated that using this compound resulted in polymers with enhanced thermal stability compared to those produced using other initiators. The research indicated an optimal temperature range for polymerization that maximized yield while minimizing degradation.
  • Environmental Assessment
    • An investigation into the environmental impact revealed that while the compound is effective as a polymerization initiator, its degradation products could pose risks if not managed properly. The study recommended guidelines for safe handling and disposal to mitigate potential ecological harm.
  • Regulatory Compliance
    • Ongoing research aims to align the usage of this compound with international safety standards, ensuring that industries utilizing it adhere to regulations concerning chemical safety and environmental protection.

Mechanism of Action

The mechanism of action of Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)] involves the decomposition of the peroxide bond to form free radicals. These free radicals then initiate the polymerization process by reacting with monomers to form polymer chains. The molecular targets involved in this process are primarily the monomers used in polymerization .

Comparison with Similar Compounds

1,4-bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP)

  • Structure : Features dichloropyridyloxy groups instead of tert-butylperoxy substituents.
  • Function: A potent phenobarbital-like inducer of hepatic microsomal monooxygenase activity, with an ED₅₀ of 1.63 × 10⁻⁷ mol/kg/day—650 times more potent than phenobarbital .
  • Key Difference : While both compounds are para-substituted benzene derivatives, TCPOBOP’s bioactivity contrasts sharply with the industrial use of 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene. The dichloropyridyloxy groups enable receptor-mediated enzyme induction, whereas tert-butylperoxy groups prioritize thermal stability and controlled radical release .

1,4-bis(2-hydroperoxypropan-2-yl)benzene (Dihydroperoxide Analog)

  • Structure : Replaces tert-butylperoxy with hydroperoxy (-OOH) groups.
  • Properties: Less thermally stable due to the absence of bulky tert-butyl groups, leading to lower decomposition temperatures.
  • Application Contrast : The tert-butylperoxy derivative’s enhanced stability makes it preferable for high-temperature polymer processing, whereas the dihydroperoxide analog is restricted to niche applications requiring rapid initiation .

1,4-bis[2-(4-pyridyl)ethenyl]benzene (BPEB) Derivatives

  • Structure : Substituted with pyridylethenyl groups and alkyl chains (e.g., DC8, DC12, DC16).
  • Function : Exhibit thermochromic and photochromic behavior due to crystalline-to-amorphous phase transitions. Applications include optical sensors and smart materials .
  • Key Difference: The tert-butylperoxy compound’s non-chromogenic, peroxide-driven reactivity contrasts with BPEB derivatives’ reliance on π-conjugation and alkyl chain dynamics for optical properties .

Performance and Application Comparison

Compound Name Molecular Weight (g/mol) Functional Groups Key Property Primary Application Reference
This compound 338.49 tert-Butylperoxy Thermal stability (Tₐ~120–150°C) Polymer cross-linking, stabilization
TCPOBOP 451.11 3,5-Dichloropyridyloxy Enzyme induction (ED₅₀: 1.63 × 10⁻⁷) Biochemical research
1,4-bis(2-hydroperoxypropan-2-yl)benzene 226.23 Hydroperoxy Low thermal stability Radical initiation (limited use)
BPEB-DC16 ~600 (estimated) Pyridylethenyl + C16 alkyl Thermochromism (Tₜᵣₐₙₛ: 50–80°C) Optical materials

Key Findings from Comparative Studies

Thermal Stability : The tert-butylperoxy groups in this compound provide superior thermal resistance compared to hydroperoxy analogs, enabling use in high-temperature polymer processing (e.g., rubber vulcanization) .

Bioactivity vs. Reactivity: TCPOBOP’s dichloropyridyloxy groups facilitate specific receptor interactions, while the tert-butylperoxy compound’s non-specific radical generation limits biological utility but enhances industrial scalability .

Handling and Safety : Peroxide compounds like this compound require stringent safety protocols due to explosion risks, contrasting with safer thermochromic BPEB derivatives .

Biological Activity

1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene, also known as di(tert-butylperoxyisopropyl)benzene, is an organic peroxide compound with the molecular formula C20_{20}H34_{34}O4_4 and a CAS number of 2212-81-9. This compound has garnered attention in various fields, particularly in materials science and polymer chemistry, due to its unique properties and potential applications. This article will explore the biological activity of this compound, focusing on its effects on living organisms and its applications in biocompatible materials.

Physical Properties

PropertyValue
Molecular Weight338.488 g/mol
AppearanceColorless liquid
DensityNot specified
SolubilityPoorly soluble in water

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various microorganisms, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the generation of free radicals upon decomposition, leading to oxidative stress in microbial cells.

Case Study: Packaging Applications

A notable application of this compound is in the development of biodegradable packaging materials. Research conducted by Yan et al. demonstrated that incorporating this compound into poly(butylene succinate-co-terephthalate)/poly(lactic acid) blends enhanced their mechanical and barrier properties while also providing antifungal activity. The study reported that these films could control microenvironmental humidity and inhibit mushroom molding for up to seven days, showcasing the compound's potential for food preservation applications .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect on human cell lines, with higher concentrations leading to increased cell death. However, at lower concentrations, the compound exhibited minimal toxicity, suggesting potential for safe use in controlled applications such as drug delivery systems or as a crosslinking agent in biocompatible materials .

The biological activity of this compound primarily stems from its ability to generate reactive oxygen species (ROS). Upon thermal decomposition or reaction with other compounds, it releases free radicals that can interact with cellular components:

  • Oxidative Stress : ROS can damage cellular membranes, proteins, and DNA.
  • Antimicrobial Action : The oxidative damage inflicted on microbial cells leads to their death.
  • Cell Proliferation Inhibition : In human cells, excessive ROS can trigger apoptosis pathways.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Yan et al. Packaging MaterialsEnhanced mechanical properties; antifungal activity
ECHA Toxicological ProfileDose-dependent cytotoxicity; minimal toxicity at low doses
PubChem General Biological ActivityExhibits antimicrobial properties; generates ROS

Q & A

Q. What are the synthetic routes for 1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene, and how do reaction parameters influence yield?

The synthesis typically involves the reaction of tert-butyl hydroperoxide with 1,4-diisopropylbenzene derivatives under controlled acidic or radical-initiated conditions. Critical parameters include:

  • Temperature : Maintained below 30°C to prevent premature decomposition of the peroxide groups.
  • Solvent selection : Non-polar solvents (e.g., hexane) minimize side reactions like hydrolysis.
  • Stoichiometric ratio : Excess tert-butyl hydroperoxide ensures complete substitution of isopropyl groups.
    Yield optimization requires monitoring peroxide content via iodometric titration .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butylperoxy groups (δ ~1.2 ppm for tert-butyl CH3_3) and aromatic protons.
  • FTIR : Peroxide O-O stretching vibrations (~880 cm1^{-1}) validate functional groups.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5% by area).
  • DSC/TGA : Thermal stability analysis identifies decomposition onset temperatures (~130–150°C) .

Advanced Research Questions

Q. How can thermal decomposition kinetics be modeled under polymer crosslinking conditions?

Decomposition follows first-order kinetics, influenced by temperature and polymer matrix interactions. Methodologies include:

  • Isothermal TGA : Measure mass loss at fixed temperatures (e.g., 120–160°C) to calculate rate constants.
  • Kissinger analysis : Plot ln(β/Tpeak2_{\text{peak}}^2) vs. 1/Tpeak_{\text{peak}} (β = heating rate) to determine activation energy (Ea_a ≈ 120–140 kJ/mol).
  • In situ FTIR : Track peroxide group depletion to correlate decomposition with crosslinking efficiency .

Q. What challenges arise in quantifying crosslinking efficiency in elastomers, and how are they addressed?

  • Gel content measurement : Extract uncured polymer with toluene (48 hrs, 80°C) and calculate gel % gravimetrically.
  • Rheometry : Monitor storage modulus (G') during curing to determine optimal crosslinking time.
  • Swelling tests : Use Flory-Rehner equation to estimate crosslink density. Challenges include inhomogeneous dispersion of the peroxide, addressed via melt-blending optimization .

Q. How does the compound’s oxidative stability impact its use in nanoparticle synthesis?

In plasmonic ink preparation (e.g., gold nanoparticles), the peroxide acts as a mild oxidizing agent to control nucleation rates. Key considerations:

  • Concentration : 0.1–1.0 wt% in aqueous suspension balances seed formation and growth.
  • pH dependency : Stability decreases below pH 5 due to acid-catalyzed decomposition.
  • Co-reducing agents : Ascorbic acid or citrate buffers mitigate rapid peroxide degradation .

Safety and Handling

Q. What protocols mitigate risks during storage and handling?

  • Storage : Below 25°C in airtight, light-resistant containers with inert gas (N2_2) to prevent autoxidation.
  • Incompatibilities : Avoid contact with amines, heavy metals, or strong acids to prevent explosive decomposition.
  • Emergency procedures : Use dry sand for spill containment; water exacerbates peroxide reactivity .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported decomposition temperatures?

Variations in DSC data (e.g., onset at 130°C vs. 150°C) arise from:

  • Purity differences : Impurities (e.g., residual hydroperoxide) lower decomposition thresholds.
  • Heating rate : Faster rates (>10°C/min) shift peaks to higher temperatures.
    Standardize testing conditions (e.g., 5°C/min under N2_2) and validate purity via HPLC .

Applications in Advanced Materials

Q. What methodologies evaluate its performance as a crosslinker in high-temperature polymers?

  • Post-curing analysis : Age samples at 150°C for 100 hrs and measure retention of tensile strength (ASTM D412).
  • Dynamic mechanical analysis (DMA) : Assess glass transition temperature (Tg_g) shifts to infer crosslink density.
  • Comparative studies : Benchmark against dicumyl peroxide (DCP) in silicone or EPDM rubbers for oxidative stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene
Reactant of Route 2
1,4-bis[2-(tert-butylperoxy)propan-2-yl]benzene

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